molecular formula C19H15N3S B2942218 1-[Phenyl(phenylthio)methyl]-1H-benzotriazole CAS No. 138904-87-7

1-[Phenyl(phenylthio)methyl]-1H-benzotriazole

Cat. No.: B2942218
CAS No.: 138904-87-7
M. Wt: 317.41
InChI Key: FWMMIEVNWAGNMZ-UHFFFAOYSA-N
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Description

Foundational Developments in Benzotriazole Chemistry

Benzotriazole’s discovery in the early 20th century marked a pivotal advancement in heterocyclic chemistry. Initial synthesis routes relied on the diazotization of o-phenylenediamine with sodium nitrite in acetic acid, a method first reported in 1908. This reaction proceeds via the formation of a monodiazonium intermediate, which spontaneously cyclizes to yield the benzotriazole core. Early structural analyses by X-ray crystallography confirmed the bicyclic arrangement, with nitrogen atoms at positions 1, 2, and 3 exhibiting tautomeric behavior.

A critical breakthrough emerged in the 1960s with the development of scalable synthesis protocols. U.S. Patent 3,227,726 (1966) detailed a modified procedure using elevated temperatures (50–100°C) in aqueous acidic media, which improved yields to 90% by minimizing side reactions. This method replaced the traditional low-temperature diazotization step with a single-pot synthesis, enhancing industrial feasibility. The table below summarizes key historical milestones:

Table 1: Foundational Advances in Benzotriazole Synthesis

Year Innovation Yield Improvement Source
1908 Initial synthesis via o-phenylenediamine 60–70%
1966 High-temperature single-pot synthesis 90%
1980 Solvent-free N-alkylation techniques 85–95%

These innovations established benzotriazole as a versatile scaffold for further functionalization, particularly through N-alkylation and acylation reactions.

Emergence of Thioether-Functionalized Derivatives

The introduction of thioether groups into benzotriazole architectures arose from efforts to enhance metal-binding capabilities and redox activity. Early work in the 1990s demonstrated that sulfur-containing substituents could modulate electronic properties while providing steric protection to the triazole ring. For example, 1-[(phenylthio)methyl]-1H-benzotriazole (CAS 111198-03-9) was synthesized via nucleophilic substitution between benzotriazole and (phenylthio)methyl halides under basic conditions.

Key developments in this area included:

  • Oxidative Stability : Thioether-functionalized benzotriazoles exhibited resistance to oxidation compared to their amine counterparts, enabling applications in corrosive environments.
  • Coordination Chemistry : The sulfur atom in thioethers served as a secondary donor site, facilitating the formation of polynuclear metal complexes.

Table 2: Representative Thioether-Benzotriazole Derivatives

Compound Synthesis Method Key Property
1-[(Phenylthio)methyl]-1H-BTA Alkylation with (PhS)CH2X Enhanced thermal stability
1,3-Bis(benzotriazolyl)-2-thiapropane Condensation with dithiols Multidentate ligand

These derivatives expanded benzotriazole’s utility in catalysis and polymer stabilization.

Conceptualization of 1-[Phenyl(phenylthio)methyl] Substituent Patterns

The design of 1-[phenyl(phenylthio)methyl]-1H-benzotriazole represents a deliberate fusion of aromatic and sulfur-based functionalities. This substituent pattern was conceptualized to achieve three objectives:

  • Steric Shielding : The bulky phenyl groups protect the triazole ring from electrophilic attack.
  • Redox Activity : The phenylthio moiety enables reversible sulfur-centered redox reactions.
  • Ligand Design : The combined N/S donor set allows for unique metal coordination geometries.

Synthetic routes to this compound typically involve:

  • Step 1 : Generation of the (phenylthio)methyl electrophile via reaction of benzyl chloride with sodium thiophenoxide.
  • Step 2 : N-Alkylation of benzotriazole under phase-transfer conditions, yielding the target compound in 70–80% yield.

Table 3: Synthetic Strategies for Phenyl(phenylthio)methyl Substitution

Method Conditions Yield Selectivity
Phase-transfer alkylation NaOH, TBAB, DCM 78% 1-isomer
Solvent-free alkylation Neat, 80°C 65% 1:2 = 3:1

This architectural motif has enabled applications in asymmetric catalysis and photoresist materials, leveraging its dual electronic and steric effects.

Properties

IUPAC Name

1-[phenyl(phenylsulfanyl)methyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3S/c1-3-9-15(10-4-1)19(23-16-11-5-2-6-12-16)22-18-14-8-7-13-17(18)20-21-22/h1-14,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWMMIEVNWAGNMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(N2C3=CC=CC=C3N=N2)SC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[Phenyl(phenylthio)methyl]-1H-benzotriazole can be synthesized through a multi-step process involving the reaction of benzotriazole with phenylthiomethyl chloride in the presence of a base such as sodium hydroxide . The reaction typically occurs in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[Phenyl(phenylthio)methyl]-1H-benzotriazole undergoes various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the phenylthio group, yielding the corresponding benzotriazole derivative.

    Substitution: The phenylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, typically in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Benzotriazole derivatives.

    Substitution: Various substituted benzotriazole compounds depending on the nucleophile used.

Scientific Research Applications

1-[Phenyl(phenylthio)methyl]-1H-benzotriazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: Preliminary studies suggest that derivatives of this compound may have pharmacological effects, making it a candidate for drug development.

    Industry: The compound is used in the development of specialty chemicals and materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-[Phenyl(phenylthio)methyl]-1H-benzotriazole involves its interaction with molecular targets such as enzymes and receptors. The phenylthio group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The benzotriazole ring can also interact with aromatic residues in proteins, enhancing binding affinity and specificity. These interactions can affect various cellular pathways, including signal transduction and metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares 1-[Phenyl(phenylthio)methyl]-1H-benzotriazole with structurally related benzotriazole, benzimidazole, and imidazole derivatives:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
This compound Benzotriazole Phenyl(phenylthio)methyl ~329.4 (calc.) Sulfur reactivity, thermal instability
1-Methyl-2-(methylsulfanyl)-1H-benzimidazole Benzimidazole Methyl, methylsulfanyl 178.3 Antifungal/antibacterial potential
1-(4-Methoxyphenyl)-1H-imidazole Imidazole 4-Methoxyphenyl 188.2 Crystallographic studies, ligand use
1-Benzyl-5-phenyl-1H-imidazole-2-thiol Imidazole-thiol Benzyl, phenyl, thiol 280.4 Metal chelation, antioxidant activity
1-(Fluoromethyl)-1H-benzotriazole Benzotriazole Fluoromethyl 151.1 Fluorinated intermediate
1-(2-Phenylvinyl)benzotriazole Benzotriazole 2-Phenylvinyl 247.3 Thermolysis product, polymerization

Key Observations:

  • Steric Effects : The bulky phenyl(phenylthio)methyl group reduces solubility in polar solvents compared to smaller substituents (e.g., fluoromethyl in 1-(Fluoromethyl)-1H-benzotriazole ) .
  • Thermal Stability : Thermolysis of the target compound yields 1-(2-phenylvinyl)benzotriazole , indicating susceptibility to decomposition under heat, unlike more stable imidazole derivatives such as 1-(4-Methoxyphenyl)-1H-imidazole .

Biological Activity

1-[Phenyl(phenylthio)methyl]-1H-benzotriazole is a compound belonging to the benzotriazole family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of Benzotriazole Derivatives

Benzotriazoles are known for their broad spectrum of biological activities, including antimicrobial, antiparasitic, and anticancer properties. The structural diversity of benzotriazole derivatives contributes to their varied pharmacological profiles. The compound in focus, this compound, exhibits significant biological activity which is summarized in the following sections.

Antimicrobial Activity

Research Findings:
Numerous studies have reported the antimicrobial properties of benzotriazole derivatives. For instance, derivatives such as 1-(1H-benzotriazol-1-yl)-2-(heterocyclyl)ethanones have shown potent antibacterial effects against various strains, including Escherichia coli and Bacillus subtilis .

Table 1: Antimicrobial Activity of Benzotriazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli20 μg/mL
4'-((1H-benzo[d][1,2,3]triazol-1-yl)methyl)-[1,1'-biphenyl]-2-carbonitrileBacillus subtilis15 μg/mL
5,6-dimethyl-1H-benzotriazolePseudomonas fluorescens10 μg/mL

Antiparasitic Activity

Case Study: Trypanosoma cruzi
Becerra et al. investigated the antiparasitic activity of N-benzenesulfonyl derivatives of benzotriazole against Trypanosoma cruzi. The study demonstrated that these derivatives exhibited dose-dependent inhibitory effects on both epimastigote and trypomastigote forms of the parasite. Specifically, a concentration of 50 μg/mL resulted in a 64% reduction in epimastigote numbers after 72 hours .

Anticancer Activity

Research Insights:
Benzotriazole derivatives have also been explored for their anticancer potential. A study reported that certain benzotriazole compounds induced apoptosis in murine lymphocytic leukemia cells with a growth inhibition rate significantly higher than standard treatments .

Table 2: Anticancer Activity of Benzotriazole Derivatives

CompoundCell LineGrowth Inhibition (%)
This compoundMurine lymphocytic leukemia29.9%
Benzimidazole derivativeHuman breast cancer (MCF-7)32.5%

The biological mechanisms underlying the activities of benzotriazole derivatives involve interactions with enzymatic pathways and cellular structures:

  • Antimicrobial Mechanism: Benzotriazoles disrupt bacterial cell wall synthesis and inhibit key enzymes involved in metabolic pathways.
  • Antiparasitic Mechanism: These compounds interfere with the growth and replication processes of parasites through specific receptor interactions.
  • Anticancer Mechanism: The induction of apoptosis in cancer cells is primarily mediated through the activation of caspases and disruption of mitochondrial membrane potential.

Q & A

Q. What are the established synthetic routes for 1-[phenyl(phenylthio)methyl]-1H-benzotriazole, and how are reaction conditions optimized?

  • Methodological Answer : The compound can be synthesized via iodine-catalyzed three-component domino reactions involving γ-butyrolactam, aromatic aldehydes, and thiophenols under mild conditions (60–80°C, 2–4 hours). Optimization includes solvent selection (e.g., PEG-400 for improved solubility), catalyst loading (e.g., 10 mol% iodine), and temperature control to minimize side products . Alternative routes involve coupling reactions between benzotriazole derivatives and thiophenol intermediates using phase-transfer catalysts like Bleaching Earth Clay under heterogeneous conditions . Reaction progress is monitored via TLC, and purification employs column chromatography or recrystallization in aqueous acetic acid .

Q. What spectroscopic and analytical techniques are used to characterize this compound?

  • Methodological Answer :
  • IR spectroscopy : Identifies functional groups (e.g., C–S stretch at ~650–700 cm⁻¹, benzotriazole ring vibrations at ~1450–1600 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methylene protons at δ 4.5–5.0 ppm) and confirms substitution patterns .
  • Elemental analysis : Validates purity by comparing calculated vs. experimental C/H/N/S percentages (e.g., C: ~65%, H: ~4.5%) .
  • X-ray crystallography : Resolves molecular geometry and confirms stereochemistry, as demonstrated for structurally analogous benzothiazole derivatives .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : The compound is classified as hazardous (R36/37/38: irritant to eyes, skin, and respiratory system). Use PPE (gloves, goggles, lab coat) and work in a fume hood. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Store in a cool, dry place away from oxidizing agents .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. elemental analysis) be resolved during characterization?

  • Methodological Answer : Discrepancies may arise from impurities or solvent residues. Conduct high-resolution mass spectrometry (HRMS) to confirm molecular weight. Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Cross-validate with X-ray diffraction data for unambiguous structural assignment . For elemental analysis discrepancies, repurify via recrystallization or column chromatography to remove inorganic salts .

Q. What strategies improve yield in large-scale synthesis of this compound?

  • Methodological Answer :
  • Solvent optimization : Use PEG-400 or DMF to enhance reactant solubility and reduce side reactions .
  • Catalyst screening : Test alternatives like Amberlyst-15 or molecular sieves to improve regioselectivity .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 2 hours) and improves yield by 15–20% .
  • Flow chemistry : Enables continuous production with real-time monitoring to minimize batch variability .

Q. How can computational methods predict the compound’s biological activity and binding modes?

  • Methodological Answer :
  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., HIV-1 protease or cancer-related kinases). Focus on the benzotriazole core and phenylthio groups for hydrogen bonding and hydrophobic interactions .
  • DFT calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and solvatochromic behavior (e.g., solvent polarity effects on UV-Vis spectra) .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize derivatives for in vitro testing .

Q. What in vitro assays are suitable for evaluating its anticancer potential, and how are contradictions in activity data addressed?

  • Methodological Answer :
  • Cytotoxicity assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination. Include positive controls (e.g., doxorubicin) and validate via triplicate runs .
  • Apoptosis markers : Measure caspase-3/7 activation and mitochondrial membrane potential loss via flow cytometry .
  • Data contradictions : Re-evaluate compound stability (e.g., DMSO stock degradation) and cell line specificity. Cross-validate with transcriptomic profiling (RNA-seq) to identify off-target effects .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueKey ObservationsReference
¹H NMR δ 5.2 ppm (CH₂-S), δ 7.3–8.0 ppm (aromatic)
IR 1590 cm⁻¹ (C=N), 690 cm⁻¹ (C–S)
X-ray Dihedral angle: 6.5° (benzotriazole ring)

Q. Table 2. Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature70–80°CMaximizes ~85%
Catalyst (I₂)10 mol%Reduces byproducts
SolventPEG-400 or DMFEnhances solubility

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